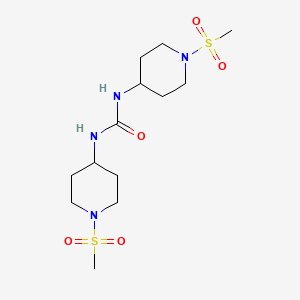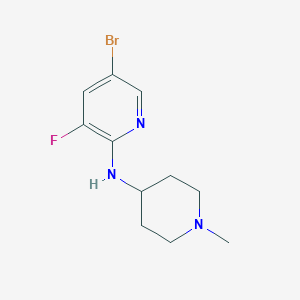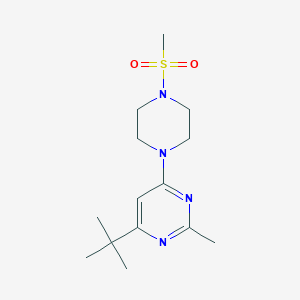![molecular formula C14H17N5O B15113401 5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15113401.png)
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an aminopyridine group and an oxolane moiety, making it a unique structure for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving suitable precursors such as β-diketones and amidines under acidic or basic conditions.
Substitution with Aminopyridine: The aminopyridine group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a halogenated aminopyridine derivative.
Attachment of the Oxolane Moiety: The oxolane group is attached through a reductive amination reaction, where the pyrimidine-aminopyridine intermediate reacts with an oxolane aldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Aplicaciones Científicas De Investigación
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar in structure but with a piperazine ring instead of an oxolane moiety.
6-(5-aminopyridin-2-yl)pyridin-3-amine: Features a similar aminopyridine group but lacks the pyrimidine core.
Uniqueness
5-(6-aminopyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring, aminopyridine group, and oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17N5O |
|---|---|
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
5-(6-aminopyridin-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5O/c15-13-4-3-10(6-16-13)11-7-17-14(18-8-11)19-9-12-2-1-5-20-12/h3-4,6-8,12H,1-2,5,9H2,(H2,15,16)(H,17,18,19) |
Clave InChI |
PZRHCIDIEVCQMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC2=NC=C(C=N2)C3=CN=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B15113322.png)
![2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113330.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B15113333.png)
![1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B15113336.png)
![1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B15113341.png)
![4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15113349.png)
![ethyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15113350.png)
![benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15113356.png)
![3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113364.png)
![4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B15113390.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113409.png)


